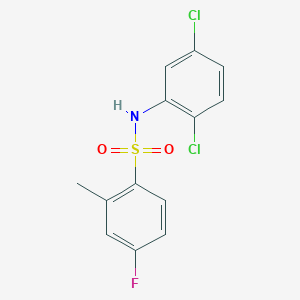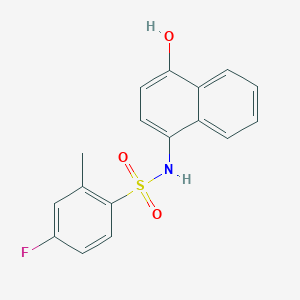![molecular formula C24H22ClNO5S B280900 Methyl 2-tert-butyl-5-{[(4-chlorophenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280900.png)
Methyl 2-tert-butyl-5-{[(4-chlorophenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-tert-butyl-5-{[(4-chlorophenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is commonly referred to as MTB-TNF-α, and it has been studied extensively for its anti-inflammatory properties. In
Mecanismo De Acción
MTB-TNF-α inhibits the production of TNF-α by binding to the enzyme that is responsible for its synthesis. This enzyme is called TNF-α converting enzyme (TACE), and MTB-TNF-α binds to it with high affinity. By inhibiting TACE, MTB-TNF-α prevents the production of TNF-α, which in turn reduces the inflammatory response.
Biochemical and Physiological Effects:
MTB-TNF-α has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory properties, it has been shown to have antioxidant effects and to reduce oxidative stress. It has also been shown to have a protective effect on the liver and to improve insulin sensitivity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MTB-TNF-α has several advantages for use in laboratory experiments. It is a highly specific inhibitor of TACE, which makes it a valuable tool for studying the role of TNF-α in inflammatory diseases. It is also a stable compound that can be stored for long periods of time. However, the synthesis of MTB-TNF-α is complex and requires specialized equipment and expertise, which can limit its availability for use in laboratory experiments.
Direcciones Futuras
There are several future directions for research on MTB-TNF-α. One area of interest is the development of new therapeutic applications for this compound. It has been shown to have potential for the treatment of a variety of inflammatory diseases, and further research is needed to explore its efficacy in these conditions. Another area of interest is the development of new synthesis methods for MTB-TNF-α that are more efficient and cost-effective than current methods. Finally, there is a need for further research to explore the biochemical and physiological effects of MTB-TNF-α in order to better understand its mechanisms of action.
Métodos De Síntesis
The synthesis of MTB-TNF-α involves a series of chemical reactions that are carried out in the laboratory. The first step involves the reaction of 2-tert-butyl-5-nitronaphtho[1,2-b]furan-3-carboxylic acid with thionyl chloride to form 2-tert-butyl-5-chloronaphtho[1,2-b]furan-3-carboxylic acid. This intermediate is then reacted with 4-chlorobenzenesulfonyl chloride to form the final product, MTB-TNF-α. The synthesis of this compound requires expertise in organic chemistry and is typically carried out in specialized laboratories.
Aplicaciones Científicas De Investigación
MTB-TNF-α has been extensively studied for its anti-inflammatory properties. It has been shown to inhibit the production of tumor necrosis factor alpha (TNF-α), a cytokine that plays a key role in the inflammatory response. TNF-α has been implicated in a variety of inflammatory diseases, including rheumatoid arthritis, Crohn's disease, and psoriasis. MTB-TNF-α has been shown to have potential therapeutic applications for these diseases.
Propiedades
Fórmula molecular |
C24H22ClNO5S |
|---|---|
Peso molecular |
472 g/mol |
Nombre IUPAC |
methyl 2-tert-butyl-5-[(4-chlorophenyl)sulfonylamino]benzo[g][1]benzofuran-3-carboxylate |
InChI |
InChI=1S/C24H22ClNO5S/c1-24(2,3)22-20(23(27)30-4)18-13-19(16-7-5-6-8-17(16)21(18)31-22)26-32(28,29)15-11-9-14(25)10-12-15/h5-13,26H,1-4H3 |
Clave InChI |
OFVVHAUJIMHJCO-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=C(C=C4)Cl)C(=O)OC |
SMILES canónico |
CC(C)(C)C1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=C(C=C4)Cl)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 5-[acetyl(8-quinolinylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B280820.png)
amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B280824.png)
![Ethyl 5-{butyryl[(4-fluoro-2-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B280826.png)

![Methyl 5-[benzoyl(2-thienylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B280833.png)
![Ethyl 1,3-dimethyl-6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate](/img/structure/B280834.png)

![Ethyl 4-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B280841.png)


![2-{[(4-bromophenyl)sulfonyl]amino}-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B280845.png)

![N-(4-{[(4-fluoro-3-methylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B280848.png)
